(Z)-3-(4-fluorophenyl)-5-(2-nitrobenzylidene)-2-thioxothiazolidin-4-one
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Overview
Description
(Z)-3-(4-fluorophenyl)-5-(2-nitrobenzylidene)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a fluorophenyl group, a nitrobenzylidene moiety, and a thioxothiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-fluorophenyl)-5-(2-nitrobenzylidene)-2-thioxothiazolidin-4-one typically involves the condensation of 4-fluorobenzaldehyde with 2-nitrobenzaldehyde in the presence of a thiazolidinone derivative. The reaction is usually carried out under reflux conditions with a suitable solvent, such as ethanol or methanol, and a catalytic amount of an acid, such as acetic acid or hydrochloric acid. The reaction mixture is then heated to promote the formation of the desired product, which is subsequently purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(4-fluorophenyl)-5-(2-nitrobenzylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The thioxothiazolidinone core can be oxidized to form a sulfone derivative using oxidizing agents like hydrogen peroxide.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, palladium on carbon.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, suitable solvents (e.g., ethanol, methanol).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(4-fluorophenyl)-5-(2-nitrobenzylidene)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a promising candidate for the development of new antibiotics.
Medicine
In medicine, this compound has shown potential as an anti-inflammatory and anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of cancer cells and reduce inflammation in animal models.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-3-(4-fluorophenyl)-5-(2-nitrobenzylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins in bacteria and fungi, leading to cell death. In anticancer applications, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(4-chlorophenyl)-5-(2-nitrobenzylidene)-2-thioxothiazolidin-4-one
- (Z)-3-(4-bromophenyl)-5-(2-nitrobenzylidene)-2-thioxothiazolidin-4-one
- (Z)-3-(4-methylphenyl)-5-(2-nitrobenzylidene)-2-thioxothiazolidin-4-one
Uniqueness
Compared to similar compounds, (Z)-3-(4-fluorophenyl)-5-(2-nitrobenzylidene)-2-thioxothiazolidin-4-one is unique due to the presence of the fluorine atom in the phenyl ring This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties
Properties
IUPAC Name |
(5Z)-3-(4-fluorophenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2O3S2/c17-11-5-7-12(8-6-11)18-15(20)14(24-16(18)23)9-10-3-1-2-4-13(10)19(21)22/h1-9H/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEDJGMXPBZMCE-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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